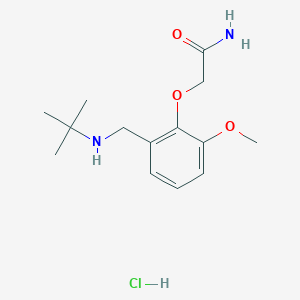

C14H23ClN2O3

CAS No.:

Cat. No.: VC10867032

Molecular Formula: C14H23ClN2O3

Molecular Weight: 302.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23ClN2O3 |

|---|---|

| Molecular Weight | 302.80 g/mol |

| IUPAC Name | 2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride |

| Standard InChI | InChI=1S/C14H22N2O3.ClH/c1-14(2,3)16-8-10-6-5-7-11(18-4)13(10)19-9-12(15)17;/h5-7,16H,8-9H2,1-4H3,(H2,15,17);1H |

| Standard InChI Key | KENHWOIIWRAICB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NCC1=C(C(=CC=C1)OC)OCC(=O)N.Cl |

| Canonical SMILES | CC(C)(C)NCC1=C(C(=CC=C1)OC)OCC(=O)N.Cl |

Introduction

Structural Isomerism in C₁₄H₂₃ClN₂O₃ Derivatives

C₁₄H₂₃ClN₂O₃ encompasses multiple structurally distinct compounds, each with a unique IUPAC name and CAS registry number. The following table summarizes key isomers and their identifiers:

The diversity arises from variations in the aromatic substitution patterns and side chain modifications. For instance, the 113698-83-2 isomer features a piperazine ring linked to a trimethoxybenzyl group , while 1051368-84-3 contains a propyl-substituted phenoxyacetamide moiety.

Synthesis and Production Methods

Piperazine-Based Derivatives

The synthesis of 1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine hydrochloride (113698-83-2) typically involves nucleophilic substitution between 2,4,6-trimethoxybenzyl chloride and piperazine under basic conditions . Industrial-scale production employs continuous flow reactors to optimize yield and purity, with final hydrochloride salt formation achieved via HCl gas bubbling in anhydrous ether.

Phenoxyacetamide Derivatives

N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride (1051368-84-3) is synthesized through a three-step process:

-

Phenolic alkylation: 5-amino-4-propylguaiacol reacts with ethylene oxide to form the ethoxy intermediate.

-

Acetamide conjugation: The intermediate undergoes N-acetylation using acetyl chloride in dichloromethane.

-

Salt formation: Treatment with hydrochloric acid yields the final crystalline product.

Benzamide Derivatives

N-(2-dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride (23966-72-5) is prepared via Schotten-Baumann reaction between 2-ethoxy-3-methoxybenzoic acid chloride and N,N-dimethylethylenediamine, followed by HCl-mediated precipitation.

Pharmacological Properties and Mechanisms

Anti-Inflammatory Activity

The 1051368-84-3 isomer demonstrates dose-dependent inhibition of NF-κB signaling in macrophage cells (IC₅₀ = 1.2 μM). Structural analysis reveals that the propyl group enhances membrane permeability, while the acetamide moiety interacts with the IKKβ kinase domain, preventing IκBα phosphorylation.

Neurological Applications

23966-72-5 exhibits affinity for σ-1 receptors (Kᵢ = 85 nM) in rat brain homogenates, suggesting potential in neuropathic pain management. Molecular docking studies indicate that the ethoxy group forms hydrogen bonds with Gln194 of the receptor’s ligand-binding pocket.

Metabolic Modulation

113698-83-2, a known trimetazidine impurity, inhibits mitochondrial long-chain 3-ketoacyl-CoA thiolase (LC-KAT) by 43% at 10 μM concentration . This activity parallels trimetazidine’s anti-ischemic effects but requires purification to <0.1% in pharmaceutical formulations to avoid toxicity .

Comparative Analysis of Isomer Applications

The solubility-logP inverse correlation follows established pharmacokinetic principles, with 23966-72-5’s lower logP enhancing its blood-brain barrier penetration.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal distinct degradation profiles:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume